molecular formula C14H14ClNS B2917994 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline CAS No. 727983-41-7

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline

Cat. No.: B2917994
CAS No.: 727983-41-7
M. Wt: 263.78
InChI Key: UBVXYMCCJBSXIT-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline is a halogenated aniline derivative characterized by a chlorine substituent at the 5-position of the benzene ring and a (2,4-dimethylphenyl)sulfanyl group at the 2-position. This compound shares structural similarities with bioactive aniline derivatives, particularly those with sulfur-containing substituents, which are often explored for pharmacological or agrochemical applications .

Properties

IUPAC Name

5-chloro-2-(2,4-dimethylphenyl)sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c1-9-3-5-13(10(2)7-9)17-14-6-4-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVXYMCCJBSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=C(C=C(C=C2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,4-dimethylthiophenol under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder and hydrochloric acid, which facilitates the reduction of the nitro group to an amino group, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the aniline group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline (C₁₄H₁₄BrNS)

  • Key Differences : The bromo analog replaces chlorine with bromine, increasing molecular weight to 308.24 g/mol. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to the chloro derivative.

5-Chloro-2-(2,4-dichlorophenoxy)aniline (C₁₂H₈Cl₃NO)

  • Structural Variation: Features a phenoxy group instead of a sulfanyl linkage. The additional chlorine atoms at the 2,4-positions increase electronegativity and steric bulk.
  • Bioactivity : Demonstrates potent antimalarial activity against Plasmodium falciparum, attributed to its halogenated aromatic system .

Sulfonyl-Containing Analogs

5-Chloro-2-(methylsulfonyl)aniline (C₇H₈ClNO₂S)

  • Structural Variation : Replaces the dimethylphenyl sulfanyl group with a methylsulfonyl (SO₂CH₃) moiety. The sulfonyl group is strongly electron-withdrawing, altering electronic distribution and solubility.
  • Physicochemical Impact : Higher polarity compared to the sulfanyl derivative, likely reducing lipid solubility but improving aqueous stability .

5-(Ethylsulfonyl)-2-methoxyaniline (C₉H₁₃NO₃S)

  • Functional Groups : Combines ethylsulfonyl and methoxy substituents. The methoxy group donates electron density, counterbalancing the sulfonyl’s electron-withdrawing effects.
  • Synthesis : Requires multi-step routes starting from sulfonyl chlorides, highlighting the complexity of introducing sulfonyl groups .

Methoxy-Substituted Anilines

5-Chloro-2-methoxy-N-{[4-(methylsulfanyl)phenyl]methyl}aniline (C₁₅H₁₆ClNOS)

  • Structural Features: Incorporates a methoxy group and a methylsulfanyl-benzylamine side chain.
  • Applications : Likely explored as a pharmacophore in drug discovery due to its hybrid substituent profile .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Bioactivity/Applications
5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline C₁₄H₁₃ClNS ~262.8 Cl, (2,4-dimethylphenyl)sulfanyl Potential AhR ligand (inferred)
5-Bromo-2-[(2,4-dimethylphenyl)sulfanyl]aniline C₁₄H₁₄BrNS 308.24 Br, (2,4-dimethylphenyl)sulfanyl Medicinal chemistry candidate
5-Chloro-2-(2,4-dichlorophenoxy)aniline C₁₂H₈Cl₃NO 288.56 Cl, 2,4-dichlorophenoxy Antimalarial
5-Chloro-2-(methylsulfonyl)aniline C₇H₈ClNO₂S 213.66 Cl, methylsulfonyl Biochemical reagent

Research Findings and Implications

  • Electronic Effects : Sulfanyl groups (thioethers) exhibit moderate electron-donating properties, whereas sulfonyl groups are electron-withdrawing. This distinction impacts reactivity in electrophilic substitution reactions and interactions with biological targets .
  • Biological Potency : Halogenation (Cl, Br) enhances bioactivity in antimalarial and antimicrobial contexts, likely due to improved binding affinity and metabolic stability .
  • Synthetic Challenges : Introducing sulfanyl groups often requires controlled coupling reactions (e.g., thiol-aryl halide displacements), while sulfonyl groups demand oxidation steps or specialized reagents .

Biological Activity

5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline can be described as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}S1_{1}
  • Molecular Weight : 215.73 g/mol
  • IUPAC Name : 5-chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline

This compound features a chloro group, a sulfanyl group, and a dimethyl-substituted phenyl group, which contribute to its unique biological properties.

Target Interaction

Research indicates that 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline interacts with various biological targets. It is hypothesized to act primarily through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It potentially modulates receptors associated with neurotransmission and cell proliferation.

Biochemical Pathways

The compound's activity may influence multiple biochemical pathways, including:

  • WNT/β-catenin Pathway : Similar compounds have shown interactions with this pathway, which is crucial in cancer biology.
  • Serotonin Receptors : Analogous compounds have demonstrated activity against serotonin receptors, suggesting potential antidepressant or anxiolytic effects.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

  • A study on similar sulfanyl-aniline derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 1.61 µg/mL to 7.1 µg/mL .
CompoundCell LineIC50_{50} (µg/mL)
Compound AHCT1167.1 ± 0.6
Compound BJurkat<1.0
Compound CA-431<1.0

Antimicrobial Activity

Research has also pointed to antimicrobial properties in related compounds. The presence of electron-withdrawing groups such as chloro has been linked to enhanced antibacterial activity against multi-drug resistant strains .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline on colon cancer cell lines. The compound exhibited selective inhibition of DVL1 binding with an EC50_{50} of 0.74 ± 0.08 μM and induced reactive oxygen species (ROS) production, indicating potential as a therapeutic agent in WNT-dependent cancers .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of structurally similar thiazole derivatives. Results indicated that modifications at the phenyl ring significantly influenced antibacterial potency, suggesting that similar modifications could enhance the activity of 5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline against pathogens .

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